4-Nitrophenyl 2-(acetyloxy)benzoate
Description
4-Nitrophenyl 2-(acetyloxy)benzoate is an ester derivative comprising two aromatic moieties: a 4-nitrophenyl group and a 2-(acetyloxy)benzoate group. The acetyloxy (-OAc) substituent at the 2-position of the benzoate ring introduces moderate electron-withdrawing effects, while the nitro (-NO₂) group at the 4-position of the phenyl ring enhances electrophilicity. This compound is structurally analogous to several nitro-substituted benzoate esters, which are widely studied for their crystallographic, electronic, and reactive properties.
Properties
CAS No. |
77008-82-3 |
|---|---|
Molecular Formula |
C15H11NO6 |
Molecular Weight |
301.25 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-acetyloxybenzoate |
InChI |
InChI=1S/C15H11NO6/c1-10(17)21-14-5-3-2-4-13(14)15(18)22-12-8-6-11(7-9-12)16(19)20/h2-9H,1H3 |
InChI Key |
BJIYGDVIWZYKMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-(acetyloxy)benzoate typically involves the esterification of 4-nitrophenol with 2-(acetyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 4-Nitrophenyl 2-(acetyloxy)benzoate may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 2-(acetyloxy)benzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: 4-nitrophenol and 2-(acetyloxy)benzoic acid.
Reduction: 4-aminophenyl 2-(acetyloxy)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 2-(acetyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Employed in enzyme assays to study esterases and other hydrolytic enzymes.
Medicine: Investigated for its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-(acetyloxy)benzoate primarily involves the hydrolysis of the ester bond. In biological systems, this hydrolysis is often catalyzed by esterases, leading to the release of 4-nitrophenol and 2-(acetyloxy)benzoic acid. The released 4-nitrophenol can further undergo metabolic transformations.
Comparison with Similar Compounds
Structural and Electronic Features
The following table summarizes key structural and electronic differences between 4-nitrophenyl 2-(acetyloxy)benzoate and its analogs:
Key Observations:
Electron-Withdrawing Effects: The acetyloxy group in the target compound provides moderate electron withdrawal compared to stronger EWGs like chloro (Cl) and nitro (NO₂) in analogs . This likely results in intermediate reactivity in hydrolysis or nucleophilic substitution reactions. In 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate , the combined effects of formyl and nitro groups create a highly electrophilic ester, favoring reactions with nucleophiles.
Crystallographic Behavior: The planar arrangement of rings in 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate (dihedral angle = 4.96°) contrasts with non-planar analogs (e.g., 62.90° in F4BrB) . This planar geometry promotes weak C-H⋯O interactions, forming helical chains in the crystal lattice. The acetyloxy group in the target compound may induce similar intermolecular interactions, though steric bulk could reduce planarity.
Physical Properties: Higher molar mass and steric hindrance in 2-{4-nitrophenyl}-2-oxoethyl derivatives correlate with reduced solubility. The target compound’s acetyloxy group, being less bulky than oxoethyl or methylphenoxy groups, may improve solubility in polar solvents.
Reactivity and Functional Performance
- Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity than 2-(dimethylamino)ethyl methacrylate due to superior electron-donating capacity . By analogy, the acetyloxy group in the target compound may offer a balance between stability and reactivity in resin formulations.
- Synthetic Routes : The synthesis of 4-formyl-2-nitrophenyl benzoates involves acid chloride formation followed by esterification—a method likely applicable to the target compound. Reaction conditions (e.g., solvent, catalyst) would need optimization to accommodate the acetyloxy group’s steric and electronic profile.
Thermal and Stability Profiles
- Thermal Stability : Chloro and nitro substituents generally enhance thermal stability due to strong EWGs . The acetyloxy group may lower the melting point compared to chloro analogs but improve compatibility in polymer matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
